3-methyl-7-(3-phenylpropyl)-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-phenylsulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-24-18-17(19(26)23-20(24)27)25(14-8-11-15-9-4-2-5-10-15)21(22-18)28-16-12-6-3-7-13-16/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODGRTGODVOMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=CC=CC=C3)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-7-(3-phenylpropyl)-8-(phenylthio)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activities that have been the subject of various studies. This compound is characterized by its complex structure and has been investigated for its pharmacological properties, particularly in relation to its effects on various biological systems.
- Molecular Formula : C21H20N4O2S
- Molecular Weight : 392.48 g/mol
- Purity : Typically ≥ 95% .
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which may affect cellular proliferation and survival.
- Antioxidant Properties : It has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to inflammation and cell growth.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Anticancer Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Research has suggested neuroprotective properties in models of neurodegenerative diseases, possibly through its antioxidant effects.
- Anti-inflammatory Effects : The compound has been noted to reduce inflammation in animal models, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and increased rates of apoptosis compared to control groups. The IC50 values varied across different cell lines, indicating selective efficacy .
- Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, administration of the compound showed a significant reduction in neuroinflammation markers and improved cognitive function as assessed by behavioral tests .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
